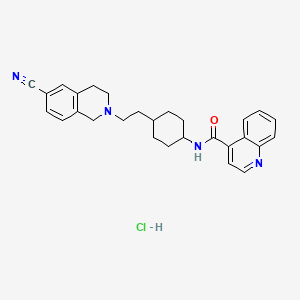

SB-277011 hydrochloride

Description

BenchChem offers high-quality SB-277011 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SB-277011 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O.ClH/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27;/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPTUMKZXQOJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SB-277011 Hydrochloride

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

SB-277011 hydrochloride is a potent and selective dopamine (B1211576) D3 receptor antagonist that has been instrumental in elucidating the role of the D3 receptor in various physiological and pathological processes, particularly in the context of substance use disorders and psychosis.[1][2] Its high affinity for the D3 receptor, coupled with significant selectivity over the D2 receptor and a wide array of other neurotransmitter receptors, has established SB-277011 as a critical tool in neuroscience research.[1][3][4][5] This technical guide provides a detailed examination of the mechanism of action of SB-277011 hydrochloride, supported by quantitative data, experimental protocols, and visual representations of the underlying molecular and systemic interactions.

Core Mechanism of Action: Selective Dopamine D3 Receptor Antagonism

The primary mechanism of action of SB-277011 is its competitive antagonism of the dopamine D3 receptor.[6] The D3 receptor is predominantly expressed in the limbic regions of the brain, including the nucleus accumbens, islands of Calleja, and the ventral tegmental area, which are key components of the brain's reward circuitry.[6] By binding to the D3 receptor, SB-277011 blocks the downstream signaling cascades typically initiated by the endogenous ligand, dopamine. This blockade modulates neuronal activity in brain regions critical for motivation, reward, and executive function. Notably, SB-277011 lacks partial agonist activity, acting as a pure antagonist.[1]

Signaling Pathway of the Dopamine D3 Receptor and its Antagonism by SB-277011

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by dopamine, the D3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, influences the activity of protein kinase A (PKA) and downstream signaling pathways. SB-277011, by occupying the dopamine binding site on the D3 receptor, prevents this signaling cascade from being initiated.

Quantitative Data: Binding Affinity and Selectivity

SB-277011 exhibits high affinity for both human and rodent dopamine D3 receptors, with a significantly lower affinity for D2 receptors and a wide range of other receptor types. This high selectivity is a key feature that minimizes off-target effects.

Table 1: Binding Affinity of SB-277011 at Dopamine Receptors

| Receptor | Species | pKi | Ki (nM) | Reference(s) |

| D3 | Human | 7.95 - 8.40 | 11.2 - 4.0 | [3][4][6][7] |

| D3 | Rat | 7.97 | 10.7 | [3][4][6][7] |

| D2 | Human | ~6.0 | ~1000 | [7] |

| D2 | Rat | ~6.0 | ~1000 | [7] |

Table 2: Selectivity Profile of SB-277011

| Comparison | Selectivity Ratio (D3 vs. other) | Reference(s) |

| D3 vs. D2 (Human) | ~100 to 120-fold | [3][4][6] |

| D3 vs. D2 (Rat) | ~80-fold | [3][4][6] |

| D3 vs. 66 other receptors, enzymes, and ion channels | >100-fold | [3][4] |

| D3 vs. 5-HT1B | >100-fold | [7] |

| D3 vs. 5-HT1D | ~100-fold | [7] |

Pharmacokinetic Properties

SB-277011 hydrochloride demonstrates favorable pharmacokinetic properties in preclinical species, including good oral bioavailability and brain penetration.

Table 3: Pharmacokinetic Parameters of SB-277011

| Species | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Half-life (h) | Brain:Blood Ratio | Reference(s) |

| Rat | 35 | 20 | 2.0 | 3.6:1 | [7][8] |

| Dog | 43 | 14 | - | - | [7][8] |

| Cynomolgus Monkey | 2 | 58 | - | - | [8] |

Key Experimental Protocols

The characterization of SB-277011's mechanism of action has relied on a variety of key in vitro and in vivo experimental paradigms.

Radioligand Binding Assays

These assays are fundamental for determining the affinity and selectivity of a compound for its target receptor.

Objective: To determine the binding affinity (Ki) of SB-277011 for dopamine D3 and D2 receptors.

General Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest (e.g., CHO cells transfected with human or rat D3 or D2 receptors) or from brain tissue known to be rich in these receptors.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-spiperone or [¹²⁵I]-iodosulpride) is incubated with the membrane preparation in the presence of varying concentrations of SB-277011.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of SB-277011 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Objective: To assess the effect of SB-277011 on dopamine efflux in the nucleus accumbens.

General Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the nucleus accumbens of a rat.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples, containing extracellular fluid from the nucleus accumbens, are collected at regular intervals.

-

Drug Administration: SB-277011 is administered (e.g., intraperitoneally or orally), and dialysate collection continues.

-

Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in dopamine levels from baseline following drug administration are calculated and plotted over time. Studies have shown that SB-277011-A alone does not significantly alter basal dopamine outflow, but it can potentiate the increase in extracellular dopamine induced by drugs of abuse like cocaine.[3]

Behavioral Pharmacology Models

Cocaine Self-Administration: This operant conditioning paradigm is a gold standard for assessing the reinforcing properties of drugs.

Objective: To determine if SB-277011 can reduce the motivation to self-administer cocaine.

General Methodology:

-

Catheter Implantation: Rats are surgically implanted with an intravenous catheter.

-

Training: Animals are trained to press a lever to receive an infusion of cocaine.

-

Testing: Once a stable pattern of self-administration is established, the effect of pretreatment with SB-277011 on lever pressing for cocaine is assessed. This can be done under various schedules of reinforcement, such as fixed-ratio (FR) or progressive-ratio (PR) schedules. A reduction in the number of infusions taken or the "breakpoint" (the highest number of lever presses an animal is willing to make for a single infusion) on a PR schedule indicates a decrease in the reinforcing efficacy of cocaine.[4]

Conditioned Place Preference (CPP): This classical conditioning paradigm is used to measure the rewarding or aversive properties of a drug.

Objective: To evaluate whether SB-277011 can block the rewarding effects of drugs of abuse.

General Methodology:

-

Pre-conditioning: The animal's initial preference for one of two distinct environments is determined.

-

Conditioning: Over several sessions, the animal is confined to one environment after receiving the drug (e.g., cocaine) and to the other environment after receiving a vehicle injection.

-

Post-conditioning Test: The animal is allowed to freely explore both environments, and the time spent in each is recorded. A significant increase in time spent in the drug-paired environment indicates a conditioned place preference. The ability of SB-277011 to block the development or expression of this preference is then assessed.

Conclusion

SB-277011 hydrochloride is a highly selective and potent dopamine D3 receptor antagonist with a well-characterized mechanism of action. Its ability to specifically block D3 receptor signaling has made it an invaluable research tool for dissecting the role of this receptor in brain function and disease. The extensive preclinical data, including its binding profile, pharmacokinetic properties, and effects in various behavioral models, underscore the potential of selective D3 receptor antagonism as a therapeutic strategy for conditions such as substance use disorders and schizophrenia. This technical guide provides a foundational understanding of SB-277011's core pharmacology for researchers and drug development professionals engaged in the study of dopamine systems and related central nervous system disorders.

References

- 1. Dopamine Uptake Changes Associated with Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Selective Dopamine D3 Receptor Antagonist SB-277011A Significantly Accelerates Extinction to Environmental Cues Associated with Cocaine-Induced Place Preference in Male Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost-variable-payoff fixed-ratio cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

SB-277011 Hydrochloride: A Technical Guide to its Dopamine D3 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

SB-277011 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor, a target of significant interest in the development of therapeutics for a range of neuropsychiatric disorders, including substance use disorders and schizophrenia.[1][2][3] This technical guide provides a comprehensive overview of the dopamine D3 receptor selectivity of SB-277011, presenting key quantitative data, detailed experimental protocols, and visual representations of its pharmacological action.

Core Selectivity Profile: A Quantitative Analysis

SB-277011 demonstrates a high affinity and marked selectivity for the human and rat dopamine D3 receptor over the D2 receptor subtype and a wide panel of other receptors and enzymes.[1][2][4] This selectivity is crucial for minimizing off-target effects commonly associated with less selective dopamine antagonists, such as motor side effects and hyperprolactinemia.[1]

Binding Affinity

The binding affinity of SB-277011 has been determined through radioligand binding assays, typically using Chinese hamster ovary (CHO) cells expressing recombinant human or rat dopamine receptors.[1] The equilibrium dissociation constant (Ki), expressed as pKi (-log Ki), is a measure of the ligand's affinity for the receptor. A higher pKi value indicates a stronger binding affinity.

| Receptor | Species | pKi | Ki (nM) | Selectivity (D3 vs. D2) | Reference |

| Dopamine D3 | Human | 7.95 | ~11.2 | ~100-fold | [1] |

| Dopamine D2 | Human | <6.0 | >1000 | [5] | |

| Dopamine D3 | Rat | 7.97 | ~10.7 | ~80-fold | [2][4] |

| Dopamine D2 | Rat | - | - | [1] | |

| 5-HT1D | - | 5.0 | 10000 | [5] | |

| 5-HT1B | - | <5.2 | >6310 | [5] |

Note: Ki values are approximated from pKi values.

Functional Antagonism

The functional activity of SB-277011 as a D3 receptor antagonist has been assessed using cellular assays that measure the inhibition of agonist-induced signaling.[1][6] The pKb value represents the negative logarithm of the antagonist's dissociation constant in a functional assay, indicating its potency in blocking receptor activation.

| Assay | Receptor | Agonist | pKb | Selectivity (D3 vs. D2) | Reference |

| Microphysiometer | Human D3 | Quinpirole | 8.3 | ~80-fold | [1][6] |

| Microphysiometer | Human D2 | Quinpirole | - | [1][6] |

Experimental Methodologies

The following sections detail the typical experimental protocols used to characterize the dopamine D3 receptor selectivity of SB-277011.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Objective: To determine the Ki of SB-277011 for dopamine D3 and D2 receptors.

Materials:

-

Cell membranes from CHO cells stably expressing human or rat dopamine D3 or D2 receptors.

-

Radioligand: [³H]-Spiperone or [¹²⁵I]-Iodosulpride.

-

SB-277011 hydrochloride.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of SB-277011.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

The concentration of SB-277011 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Microphysiometer Functional Assay

This assay measures the metabolic activity of cells as an indirect indicator of G-protein coupled receptor (GPCR) activation. The binding of an agonist to a Gαi-coupled receptor, such as the D3 receptor, inhibits adenylyl cyclase, leading to a decrease in cellular metabolism and a subsequent change in the extracellular acidification rate.

Objective: To determine the functional potency (pKb) of SB-277011 as a D3 receptor antagonist.

Materials:

-

CHO cells overexpressing the human D3 receptor.

-

Microphysiometer instrument (e.g., Cytosensor).

-

Dopamine D3 receptor agonist (e.g., Quinpirole).

-

SB-277011 hydrochloride.

-

Low-buffer cell culture medium.

Procedure:

-

CHO-hD3 cells are cultured in the microphysiometer's sensor chambers.

-

The cells are exposed to a constant flow of low-buffer medium.

-

The baseline extracellular acidification rate is measured.

-

The cells are pre-incubated with varying concentrations of SB-277011.

-

The cells are then stimulated with a fixed concentration of the agonist (Quinpirole).

-

The change in the extracellular acidification rate in response to the agonist is measured in the presence of the antagonist.

-

The ability of SB-277011 to inhibit the agonist-induced response is quantified, and the pKb is calculated.

Caption: Dopamine D3 Receptor Signaling Pathway.

In Vivo Pharmacology

The selective D3 receptor antagonism of SB-277011 has been demonstrated in various in vivo models, providing insights into its potential therapeutic effects.

Microdialysis

In vivo microdialysis studies in rats have shown that SB-277011 can reverse the reduction in dopamine efflux in the nucleus accumbens, a brain region rich in D3 receptors, induced by the D2/D3 agonist quinelorane.[1] This effect is not observed in the striatum, which has a lower density of D3 receptors, highlighting the regional selectivity of SB-277011's action in the brain.[1]

Behavioral Studies

SB-277011 has been evaluated in a range of behavioral paradigms relevant to addiction and psychosis.

-

Substance Abuse Models: SB-277011 has been shown to attenuate cocaine reinforcement, reduce nicotine-enhanced brain reward, and decrease binge-like ethanol (B145695) consumption in rodents.[2][7][8] It also blocks the reinstatement of drug-seeking behavior triggered by drug cues or stress.[3]

-

Models of Psychosis: In rats, SB-277011 reverses the deficit in prepulse inhibition induced by social isolation, a model considered relevant to schizophrenia.[1]

-

Motor Function: Importantly, at doses effective in these models, SB-277011 does not typically impair spontaneous locomotion, induce catalepsy, or alter motor coordination, distinguishing it from non-selective dopamine antagonists that often have extrapyramidal side effects.[1][2]

Caption: Rationale for Therapeutic Utility.

Conclusion

SB-277011 hydrochloride is a valuable research tool and a lead compound in the development of selective dopamine D3 receptor antagonists. Its high affinity and selectivity for the D3 receptor, coupled with its functional antagonism and favorable in vivo profile, underscore its potential for the treatment of various neuropsychiatric disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar compounds.

References

- 1. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. SB-277011 | Dopamine Receptor | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. The selective dopamine D3 receptor antagonist SB-277011A reduces nicotine-enhanced brain reward and nicotine-paired environmental cue functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The selective dopamine D₃ receptor antagonist SB-277011-A significantly decreases binge-like consumption of ethanol in C57BL/J6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-277011 Hydrochloride: A Comprehensive Binding Affinity Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SB-277011 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor. Its high affinity for the D3 receptor, coupled with significant selectivity over the D2 receptor and a wide range of other neurotransmitter receptors, has made it a valuable pharmacological tool for investigating the physiological and pathological roles of the D3 receptor. This technical guide provides a detailed overview of the binding affinity profile of SB-277011, including quantitative data, experimental methodologies, and visual representations of its receptor selectivity and the experimental workflow used to characterize it.

Data Presentation: Binding Affinity Profile of SB-277011 Hydrochloride

The binding affinity of SB-277011 hydrochloride has been determined through radioligand binding assays, primarily using Chinese Hamster Ovary (CHO) cells transfected with human and rat dopamine receptors.[1] The data consistently demonstrates a high affinity for the dopamine D3 receptor with significant selectivity over the D2 receptor subtype.

| Receptor | Species | Assay Type | Parameter | Value | Selectivity (over D2) |

| Dopamine D3 | Human | Radioligand Binding | pKi | 8.0 - 8.40 | ~100-120 fold |

| Human | Radioligand Binding | Ki | 11.2 nM | ||

| Rat | Radioligand Binding | pKi | 7.97 | ~80 fold | |

| Rodent | Radioligand Binding | Ki | 10.7 nM | ||

| Dopamine D2 | Human | Radioligand Binding | pKi | 6.0 | - |

| Serotonin 5-HT1B | N/A | Radioligand Binding | pKi | <5.2 | |

| Serotonin 5-HT1D | N/A | Radioligand Binding | pKi | 5.0 - 5.9 |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity is calculated from the ratio of Ki values (Ki(D2) / Ki(D3)).

SB-277011 has been screened against a broad panel of other receptors, enzymes, and ion channels, showing a high degree of selectivity. Sources indicate a 100-fold selectivity over 66 other receptors, enzymes, and ion channels, and in some cases, selectivity over 180 other targets has been reported.[2][3][4][5][6]

Experimental Protocols: Radioligand Binding Assay

The following protocol is a representative methodology for determining the binding affinity of a compound like SB-277011 hydrochloride using a competitive radioligand binding assay with transfected cell lines.

1. Cell Culture and Membrane Preparation:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat dopamine D2 or D3 receptor are cultured under standard conditions.

-

Harvesting: Cells are harvested, washed with a phosphate-buffered saline (PBS), and then centrifuged to form a cell pellet.

-

Homogenization: The cell pellet is resuspended in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenized using a Polytron or Dounce homogenizer.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The supernatant is discarded, and the membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

Storage: The final membrane pellet is resuspended in a suitable buffer, aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

2. Competitive Radioligand Binding Assay:

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

-

A fixed concentration of a suitable radioligand (e.g., [³H]-spiperone or [¹²⁵I]-iodosulpride for D2/D3 receptors).

-

A range of concentrations of the unlabeled competitor compound (SB-277011 hydrochloride).

-

The prepared cell membranes at a specific protein concentration.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

-

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

-

Detection: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

-

Specific Binding: Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., haloperidol (B65202) or sulpiride) and is subtracted from the total binding to yield specific binding.

-

IC50 Determination: The concentration of SB-277011 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Mandatory Visualizations

References

- 1. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats | MDPI [mdpi.com]

- 4. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

SB-277011 Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-277011 hydrochloride is a potent and selective dopamine (B1211576) D3 receptor antagonist that has been instrumental in elucidating the role of the D3 receptor in various neurological and psychiatric disorders. Its high affinity and selectivity for the D3 receptor over the D2 receptor and other monoamine receptors have made it a valuable pharmacological tool. This technical guide provides a comprehensive overview of the discovery, synthesis, and key biological data of SB-277011 hydrochloride, intended to serve as a resource for researchers in the field of drug discovery and development.

Discovery and Pharmacological Profile

SB-277011 was developed by SmithKline Beecham (now GlaxoSmithKline) as part of a research program aimed at identifying selective dopamine D3 receptor antagonists for the potential treatment of schizophrenia and other central nervous system disorders.[1] The rationale behind this approach was to target the D3 receptor, which is predominantly expressed in limbic brain regions associated with cognition and emotion, while minimizing the side effects associated with non-selective dopamine antagonists that also block D2 receptors.[1]

SB-277011 hydrochloride, also known as SB-277011-A, demonstrates high affinity for both human and rat D3 receptors, with approximately 80- to 100-fold selectivity over D2 receptors.[2][3] This selectivity is a key feature that distinguishes it from many other dopamine receptor ligands. The compound has been shown to be orally active and to readily penetrate the central nervous system.[4] Preclinical studies have demonstrated its efficacy in models of substance abuse, including attenuation of drug-seeking behavior for cocaine and nicotine, without significantly affecting general locomotor activity.[2][4]

Binding Affinity Data

The binding affinities of SB-277011 for various receptors are summarized in the table below. The data highlights its high affinity for the dopamine D3 receptor and its selectivity over other related receptors.

| Receptor Target | pKi | Ki (nM) | Species | Reference |

| Dopamine D3 | 8.0 | ~1.0 | Human | [5] |

| Dopamine D3 | 7.97 | ~1.07 | Rat | [6] |

| Dopamine D2 | 6.0 | ~100 | Human | [5] |

| 5-HT1B | <5.2 | >6310 | Human | [5] |

| 5-HT1D | 5.0 | 10000 | Human | [5] |

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by dopamine, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). SB-277011, as an antagonist, blocks the binding of dopamine to the D3 receptor, thereby preventing the initiation of this signaling pathway.

Figure 1: Dopamine D3 Receptor Signaling Pathway and the antagonistic action of SB-277011.

Synthesis of SB-277011 Hydrochloride

The synthesis of SB-277011 is a multi-step process that involves the preparation of two key intermediates: trans-N-(4-(2-aminoethyl)cyclohexyl)quinoline-4-carboxamide and 6-cyano-1,2,3,4-tetrahydroisoquinoline. These intermediates are then coupled to yield the final product. The hydrochloride salt is typically formed in the final step.

Synthetic Workflow

Figure 2: General workflow for the synthesis of SB-277011 Hydrochloride.

Detailed Experimental Protocol

The following is a representative synthetic protocol based on literature descriptions. Researchers should consult the primary literature for precise experimental details and characterization data.

Step 1: Synthesis of trans-N-(4-(2-aminoethyl)cyclohexyl)quinoline-4-carboxamide

-

Esterification and Protection: trans-4-Aminocyclohexylacetic acid is first esterified (e.g., with methanol (B129727) and acid catalysis) and then the amino group is protected with a di-tert-butyl dicarbonate (B1257347) (Boc) group.

-

Reduction: The resulting ester is reduced to the corresponding aldehyde using a suitable reducing agent such as diisobutylaluminium hydride (DIBAL-H).

-

Reductive Amination and Deprotection: The aldehyde is then subjected to reductive amination with a suitable amine source, followed by removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid).

-

Amide Coupling: The resulting primary amine is coupled with 4-quinolinecarboxylic acid using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt).

Step 2: Synthesis of 6-Cyano-1,2,3,4-tetrahydroisoquinoline

-

Protection: The secondary amine of 6-bromo-1,2,3,4-tetrahydroisoquinoline is protected, for example, by acylation with trifluoroacetic anhydride.

-

Cyanation: The bromo group is displaced with a cyanide group using a copper(I) cyanide in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP).

-

Deprotection: The trifluoroacetyl protecting group is removed by hydrolysis (e.g., with potassium carbonate in aqueous methanol) to yield 6-cyano-1,2,3,4-tetrahydroisoquinoline.

Step 3: Final Coupling and Salt Formation

-

Reductive Amination: The 6-cyano-1,2,3,4-tetrahydroisoquinoline is reacted with the aldehyde derived from the other synthetic arm (or a suitable precursor) in a reductive amination reaction, often using a mild reducing agent like sodium triacetoxyborohydride.

-

Purification: The crude product, SB-277011 free base, is purified by column chromatography.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., ethanol (B145695) or isopropanol) and treated with a solution of hydrogen chloride in a non-polar solvent (e.g., diethyl ether) to precipitate SB-277011 hydrochloride. The resulting solid is collected by filtration and dried.

Experimental Protocols: Key Assays

Dopamine D3 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of SB-277011 for the dopamine D3 receptor.

Workflow for Radioligand Binding Assay

Figure 3: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human or rat dopamine D3 receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

-

A fixed concentration of a suitable radioligand, such as [3H]spiperone (typically at a concentration near its Kd for the D3 receptor).

-

Increasing concentrations of SB-277011 hydrochloride or other competing ligands.

-

For determination of non-specific binding, a high concentration of a non-radiolabeled dopamine antagonist (e.g., 10 µM haloperidol) is used in place of SB-277011.

-

The reaction is initiated by the addition of the cell membrane preparation.

-

-

Incubation: The plate is incubated at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials, scintillation cocktail is added, and the radioactivity is counted in a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of SB-277011 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

SB-277011 hydrochloride remains a cornerstone tool for the investigation of dopamine D3 receptor function. Its well-defined synthesis and pharmacological profile, characterized by high affinity and selectivity, provide a solid foundation for its use in both in vitro and in vivo studies. This technical guide has provided an in-depth overview of the discovery, synthesis, and key experimental protocols related to SB-277011, which should prove valuable to researchers in the ongoing exploration of the therapeutic potential of targeting the dopamine D3 receptor.

References

- 1. SB-277011 GlaxoSmithKline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Design and Synthesis of trans-N-[4-[2-(6-Cyano-1,2,3,4-tetrahydroisoquinolin-2- yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011):â A Potent and Selective Dopamine D3 Receptor Antagonist with High Oral Bioavailability and CNS Penetration in the Rat - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 6. medchemexpress.com [medchemexpress.com]

SB-277011 hydrochloride CAS number and chemical properties

Introduction: SB-277011, also known as SB-277011-A, is a potent, selective, and orally active antagonist of the dopamine (B1211576) D3 receptor.[1] It is a significant pharmacological tool for investigating the role of the D3 receptor in the central nervous system (CNS).[2] Developed for its high affinity for the D3 receptor and substantial selectivity over the D2 receptor and other monoaminergic receptors, SB-277011 readily penetrates the blood-brain barrier, making it effective in preclinical in vivo studies.[2][3] Its properties have led to extensive research into its potential therapeutic applications for conditions such as substance use disorders and schizophrenia.[1][3][4]

Chemical and Physical Properties

SB-277011 hydrochloride is the salt form commonly used in research settings. Its key chemical identifiers and properties are summarized below.

| Property | Value |

| CAS Number | 1226917-67-4[1] |

| Alternate CAS | 215804-67-4 (hydrochloride); 215803-78-4 (free base)[1][5] |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O (dihydrochloride)[1] |

| Molecular Weight | 511.49 g/mol (dihydrochloride)[1] |

| IUPAC Name | N-((1r,4r)-4-(2-(6-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)quinoline-4-carboxamide dihydrochloride[1] |

| Synonyms | SB-277011A, SB-277011A hydrochloride, SB-277011A dihydrochloride[1] |

| Appearance | Solid, white |

| Purity | >98% (HPLC) |

| Solubility | Soluble in DMSO to 100 mM, water to 10 mM, and ethanol (B145695) to 10 mM |

| Storage | Store at 2-8°C for short term, -20°C for long term[1] |

Mechanism of Action and Pharmacology

SB-277011 functions as a competitive antagonist at the dopamine D3 receptor.[1] The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which are primarily coupled to the Gi/Go signaling pathway.[6][7] Activation of D3 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[6][8] By binding to the D3 receptor, SB-277011 blocks dopamine from binding and initiating this signaling cascade.

SB-277011 exhibits high affinity for the human and rat D3 receptors with significant selectivity over D2 receptors and a wide range of other receptor types.[3][9][10]

| Receptor Target | Binding Affinity (pKi) | Species | Notes |

| Dopamine D3 | 7.95 - 8.0[1][3] | Human, Rat | High affinity |

| Dopamine D2 | 6.0[1][11] | Human, Rat | ~100-fold lower affinity than for D3[3] |

| 5-HT₁B | <5.2[11] | Human | Low affinity |

| 5-HT₁D | 5.0 - 5.9[1][11] | Human | Low affinity |

The Ki values for rodent and human D3 receptors are reported to be 10.7 nM and 11.2 nM, respectively.[11][12]

Preclinical studies in rats have demonstrated that SB-277011 has an excellent pharmacokinetic profile, including good oral bioavailability and high penetration into the central nervous system.[2][11]

| Parameter | Value (Rat) |

| Oral Bioavailability | 43%[11] |

| Plasma Half-life (t½) | 2.0 hours[11] |

| Plasma Clearance | 19-20 mL/min/kg[11][13] |

| Brain:Blood Ratio | 3.6:1[9][11] |

Dopamine D3 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor and the inhibitory action of SB-277011.

Caption: Antagonistic action of SB-277011 on the D3 receptor signaling cascade.

Experimental Protocols

The pharmacological profile of SB-277011 has been characterized through various in vitro and in vivo experimental procedures.

Objective: To determine the binding affinity (Ki) of SB-277011 for dopamine D3 and D2 receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected to express either human dopamine D3 (hD3) or D2 (hD2) receptors.[3]

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl) is used.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [¹²⁵I]iodosulpride or [³H]spiperone) and varying concentrations of SB-277011. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., haloperidol).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The IC₅₀ (concentration of SB-277011 that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Objective: To assess the functional antagonist activity of SB-277011 at D3 receptors.

Methodology:

-

Cell Culture: CHO cells expressing the human D3 receptor are cultured on Cytosensor Microphysiometer capsules.[3]

-

Assay Principle: The microphysiometer measures real-time changes in the rate of acidification of the extracellular medium, which is an indirect measure of overall cellular metabolic activity triggered by receptor activation.

-

Procedure: The cells are exposed to a known D3 receptor agonist (e.g., quinpirole) to induce an increase in the acidification rate.[3]

-

Antagonism: To test for antagonism, cells are pre-incubated with various concentrations of SB-277011 before the addition of the agonist.

-

Data Analysis: The ability of SB-277011 to inhibit the agonist-induced response is quantified, and a pKb value (the negative logarithm of the antagonist's dissociation constant) is calculated to represent its potency. An 80-fold selectivity over hD2 receptors was demonstrated using this method.[3]

Objective: To measure the effect of SB-277011 on dopamine efflux in specific brain regions of awake, freely moving rats.

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted above the brain region of interest, such as the nucleus accumbens or striatum.[3]

-

Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: The perfusate (dialysate), containing neurotransmitters that have diffused across the probe's semipermeable membrane, is collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: After establishing a stable baseline of dopamine levels, SB-277011 is administered (e.g., orally, p.o.). In some studies, its ability to reverse the effects of a D3 agonist like quinelorane (B1678682) is tested.[3]

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Results: Studies show that SB-277011 can reverse the quinelorane-induced reduction of dopamine efflux in the nucleus accumbens, a region with high D3 receptor expression.[3]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing a compound's reinforcing properties using a progressive-ratio self-administration paradigm, a behavioral assay where SB-277011 has been extensively studied.[14]

Caption: Workflow for a progressive-ratio cocaine self-administration experiment.

References

- 1. medkoo.com [medkoo.com]

- 2. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SB-277011 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. scbt.com [scbt.com]

- 6. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. SB-277011 hydrochloride | D3R antagonist | TargetMol [targetmol.com]

- 13. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist SB-277011 in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of SB-277011 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-277011 hydrochloride is a potent and selective dopamine (B1211576) D3 receptor antagonist.[1] Its high affinity for the D3 receptor, coupled with significant selectivity over the D2 receptor and other neurotransmitter receptors, has made it a valuable pharmacological tool for investigating the role of the D3 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the in vitro characterization of SB-277011 hydrochloride, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Data Presentation

The in vitro pharmacological profile of SB-277011 has been extensively documented. The following tables summarize the key binding affinity and functional potency data, providing a clear comparison of its activity at various receptors.

Table 1: Binding Affinity of SB-277011

| Receptor | Species | Radioligand | Kᵢ (nM) | pKᵢ | Reference |

| Dopamine D3 | Human | [³H]-Spiperone | 11.2 | 7.95 - 8.0 | [2][3][4] |

| Dopamine D3 | Rat | [³H]-Spiperone | 10.7 | 7.97 | [2][4] |

| Dopamine D2 | Human | [³H]-Spiperone | - | 6.0 | [2] |

| Dopamine D2 | Rat | - | - | 6.0 | [2] |

| 5-HT₁B | - | - | - | <5.2 | [2] |

| 5-HT₁D | - | - | - | 5.9 | [2] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. pKᵢ: The negative logarithm of the Kᵢ value.

Table 2: Functional Antagonist Activity of SB-277011-A

| Assay Type | Cell Line | Agonist | pKₑ | Fold Selectivity (D3 vs D2) | Reference |

| Microphysiometer | CHO (hD3) | Quinpirole | 8.3 | 80 | [5][6] |

pKₑ (Equilibrium Dissociation Constant for an Antagonist): A measure of the potency of an antagonist in a functional assay.

SB-277011 demonstrates approximately 80- to 100-fold greater selectivity for the dopamine D3 receptor over the D2 receptor.[1][2][3] It also shows high selectivity against a panel of over 66 other receptors, enzymes, and ion channels.[3][5]

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments typically used to characterize a compound like SB-277011 hydrochloride.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity (Kᵢ) of a test compound for a specific receptor.

Objective: To determine the binding affinity of SB-277011 hydrochloride for dopamine D3 and D2 receptors.

Materials:

-

Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human or rat dopamine D3 or D2 receptors.

-

Radioligand: [³H]-Spiperone or another suitable D2/D3 antagonist radioligand.

-

SB-277011 hydrochloride (test compound).

-

Non-specific binding control: A high concentration of a non-labeled, high-affinity ligand (e.g., haloperidol (B65202) or butaclamol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO cells expressing the target receptor to a high density.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kₑ, and varying concentrations of SB-277011 hydrochloride.

-

For determining total binding, omit the test compound.

-

For determining non-specific binding, add a saturating concentration of the non-labeled control ligand.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of SB-277011 hydrochloride.

-

Determine the IC₅₀ (the concentration of SB-277011 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Microphysiometer Functional Assay

The microphysiometer assay is a functional assay that measures the metabolic activity of cells in response to receptor activation. For Gᵢ-coupled receptors like the D3 receptor, agonist stimulation typically leads to a decrease in adenylyl cyclase activity and a subsequent decrease in the extracellular acidification rate (ECAR). An antagonist will block this agonist-induced effect.

Objective: To determine the functional antagonist potency (pKₑ) of SB-277011 hydrochloride at the dopamine D3 receptor.

Materials:

-

CHO cells stably expressing the human dopamine D3 receptor.

-

Dopamine D3 receptor agonist (e.g., quinpirole).

-

SB-277011 hydrochloride (test compound).

-

Cell culture medium with low buffering capacity.

-

Microphysiometer system (e.g., Cytosensor).

Procedure:

-

Cell Preparation:

-

Seed the CHO-hD3 cells onto microphysiometer capsules and allow them to form a confluent monolayer.

-

Prior to the assay, replace the standard culture medium with a low-buffer medium.

-

-

Assay Protocol:

-

Place the cell capsules into the microphysiometer chambers and perfuse with the low-buffer medium to establish a baseline ECAR.

-

Introduce varying concentrations of SB-277011 hydrochloride into the perfusion medium and incubate for a set period.

-

Following incubation with the antagonist, introduce a fixed concentration of the agonist (quinpirole) that elicits a submaximal response (e.g., EC₈₀).

-

Continuously measure the ECAR before, during, and after the addition of the agonist.

-

-

Data Analysis:

-

Quantify the agonist-induced change in ECAR in the absence and presence of different concentrations of SB-277011 hydrochloride.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value for SB-277011.

-

Calculate the pKₑ from the IC₅₀ value using the Schild equation for competitive antagonism.

-

Mandatory Visualizations

Dopamine D3 Receptor Signaling Pathway

Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of SB-277011.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of SB-277011.

Logical Flow of a Functional Antagonist Assay

Caption: Logical flow for confirming the antagonist activity of SB-277011.

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds | MDPI [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of SB-277011 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-277011 hydrochloride is a potent and selective dopamine (B1211576) D3 receptor antagonist that has been investigated for its potential therapeutic applications in neuropsychiatric disorders. A thorough understanding of its pharmacokinetic profile and bioavailability is critical for preclinical and clinical development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of SB-277011 hydrochloride in various preclinical species. The document includes a detailed summary of quantitative pharmacokinetic parameters, in-depth descriptions of experimental methodologies, and a visualization of the implicated signaling pathways.

Introduction

SB-277011 is a selective antagonist of the dopamine D3 receptor, a key target in the mesolimbic dopamine system implicated in reward, motivation, and emotional processes. Its selectivity for the D3 receptor over other dopamine receptor subtypes suggests a potential for targeted therapeutic intervention with a reduced side-effect profile compared to less selective antipsychotic agents. This guide focuses on the critical pharmacokinetic and bioavailability data essential for the evaluation of SB-277011 hydrochloride as a drug candidate.

Pharmacokinetic Profile

The pharmacokinetic properties of SB-277011 have been characterized in several animal models, including rats, dogs, and cynomolgus monkeys. These studies reveal species-specific differences in metabolism and bioavailability.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of SB-277011 following intravenous (IV) and oral (PO) administration in different species.

Table 1: Intravenous Pharmacokinetic Parameters of SB-277011

| Species | Dose (mg/kg) | Plasma Clearance (mL/min/kg) |

| Rat | 1 | 20 |

| Dog | 0.5 | 14 |

| Cynomolgus Monkey | 0.5 | 58 |

Table 2: Oral Pharmacokinetic Parameters of SB-277011

| Species | Dose (mg/kg) | Oral Bioavailability (%) |

| Rat | 5 | 35[1] |

| Dog | 2 | 43[1] |

| Cynomolgus Monkey | 2 | 2[1] |

Note: Cmax, Tmax, and half-life data were not explicitly available in the reviewed literature.

Bioavailability and Metabolism

The oral bioavailability of SB-277011 varies significantly across species. In rats and dogs, it demonstrates moderate oral bioavailability (35% and 43%, respectively)[1]. However, in cynomolgus monkeys, the oral bioavailability is markedly lower at only 2%[1].

This low bioavailability in primates is attributed to a high first-pass metabolism rather than poor absorption. In vitro studies using liver microsomes and homogenates have identified a significant metabolic pathway for SB-277011 that is independent of NADPH and not mediated by cytochrome P450 enzymes. This pathway is particularly prominent in cynomolgus monkey and human liver homogenates. Further investigation has revealed that the enzyme responsible for this rapid metabolism is aldehyde oxidase [1]. The high activity of aldehyde oxidase in primates, including humans, suggests that SB-277011 is likely to have low oral bioavailability in humans as well.

Experimental Protocols

This section details the methodologies employed in the pharmacokinetic and metabolism studies of SB-277011.

Animal Models and Drug Administration

-

Species: Male Sprague-Dawley rats, male beagle dogs, and male cynomolgus monkeys were used in the pharmacokinetic studies.

-

Intravenous Administration: For intravenous administration, SB-277011 hydrochloride was typically dissolved in a suitable vehicle, such as sterile water or saline, and administered as a bolus injection into a major vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

-

Oral Administration: For oral administration, SB-277011 hydrochloride was often formulated as a suspension in a vehicle like 2% methylcellulose (B11928114) and administered via oral gavage.

In Vitro Metabolism Studies

-

Preparation of Liver Fractions: Liver microsomes and total liver homogenates were prepared from rats, dogs, cynomolgus monkeys, and humans.

-

Incubation Conditions: SB-277011 was incubated with the liver fractions in the presence and absence of NADPH to distinguish between P450-mediated and non-P450-mediated metabolism.

-

Inhibition Studies: To identify the enzyme responsible for the NADPH-independent metabolism, specific inhibitors were used. Isovanillin, a known inhibitor of aldehyde oxidase, was found to significantly reduce the metabolism of SB-277011 in cynomolgus monkey and human liver homogenates[1].

Bioanalytical Method: LC-MS/MS

The quantification of SB-277011 in plasma samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples are first subjected to protein precipitation using a solvent like acetonitrile (B52724) to remove larger proteins. This is followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for further purification and concentration of the analyte.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate SB-277011 from other endogenous components of the plasma. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient or isocratic mode.

-

Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of SB-277011) and a specific product ion (a fragment of the precursor ion) to ensure high selectivity and sensitivity.

Signaling Pathways

As a dopamine D3 receptor antagonist, SB-277011 exerts its effects by modulating downstream signaling pathways. Blockade of the D3 receptor has been shown to influence the Akt/mTOR and ERK1/2 signaling cascades, which are crucial for cell survival, proliferation, and synaptic plasticity.

Dopamine D3 Receptor Downstream Signaling

The following diagram illustrates the proposed signaling pathway affected by SB-277011.

Caption: Dopamine D3 Receptor Signaling Pathway modulated by SB-277011.

Experimental Workflow for In Vivo Microdialysis

In vivo microdialysis is a key technique to assess the effect of SB-277011 on neurotransmitter levels in specific brain regions, such as the nucleus accumbens.

Caption: Experimental workflow for in vivo microdialysis studies.

Conclusion

SB-277011 hydrochloride exhibits a variable pharmacokinetic profile across different preclinical species, largely influenced by the activity of aldehyde oxidase. While it shows promise as a selective dopamine D3 receptor antagonist, its low oral bioavailability in primates, and likely in humans, presents a significant challenge for its development as an orally administered therapeutic. The data and methodologies presented in this guide provide a crucial foundation for researchers and drug development professionals in understanding the disposition of SB-277011 and for designing future studies to explore its therapeutic potential. Further research may focus on developing strategies to overcome the high first-pass metabolism, such as the design of prodrugs or alternative routes of administration.

References

An In-Depth Technical Guide to the Brain Penetration and Distribution of SB-277011 Hydrochloride

Introduction

SB-277011 is a potent and highly selective dopamine (B1211576) D3 receptor antagonist, which has been investigated for its therapeutic potential in treating conditions such as substance use disorders.[1][2] For any centrally acting therapeutic agent, the ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the target site is paramount. This technical guide provides a comprehensive overview of the brain penetration and distribution of SB-277011, synthesizing available data for researchers, scientists, and drug development professionals. The compound readily enters the brain following systemic administration and demonstrates favorable characteristics for a CNS-targeted drug.[3][4]

Quantitative Pharmacokinetic Data

The brain penetration of SB-277011 has been quantitatively assessed in preclinical models, primarily in rats. The data indicates efficient passage across the blood-brain barrier.

Brain Penetration

The key metric for quantifying brain penetration is the ratio of the compound's concentration in the brain to that in the blood or plasma.

| Parameter | Species | Value | Reference |

| Cerebral-to-Blood Ratio | Rat | 3.6 : 1 | [5][6] |

This robust ratio suggests that SB-277011 not only crosses the blood-brain barrier but also accumulates in the brain tissue at a concentration significantly higher than in the systemic circulation, which is a desirable characteristic for a CNS-acting drug.[5][6]

Oral Bioavailability

While not a direct measure of brain penetration, oral bioavailability is a critical parameter for drug development. SB-277011 has demonstrated variable bioavailability across different species.

| Species | Oral Bioavailability (%) | Reference |

| Rat | 35% | [7] |

| Dog | 43% | [7] |

| Cynomolgus Monkey | 2% | [7] |

Central Nervous System (CNS) Distribution

Beyond simply crossing the BBB, the distribution of SB-277011 within the brain is targeted to regions rich in dopamine D3 receptors. Pharmacological MRI studies have shown that SB-277011 localizes in areas such as the nucleus accumbens and islands of Calleja, which are critical structures in reward and addiction pathways.[2] This targeted distribution aligns with its mechanism of action as a D3 receptor antagonist. Notably, significant localization in the D2-rich caudate putamen was not observed, underscoring its D3 selectivity in vivo.[2]

Experimental Protocols

Detailed experimental protocols are not fully disclosed in the available literature, but the methodologies can be inferred from the published studies. A typical preclinical study to determine the brain penetration of SB-277011 in rats would likely follow the workflow illustrated below.

Generalized Protocol for Brain Penetration Study in Rats

-

Compound Administration: Male Long-Evans or similar rat strains are administered SB-277011 hydrochloride. The administration is often intraperitoneal (i.p.) at doses ranging from 3 to 24 mg/kg, dissolved in a suitable vehicle.[3]

-

Time Course Selection: Samples are collected at various time points post-administration. Studies indicate that peak drug levels in the rat brain are achieved approximately 60 minutes after systemic administration.[3]

-

Sample Collection:

-

Blood: At the designated time point, blood is collected, typically via cardiac puncture, into tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation.

-

Brain: Following blood collection, the animal is euthanized, and the brain is rapidly excised. The whole brain or specific regions of interest (e.g., nucleus accumbens, striatum) may be collected.

-

-

Sample Processing:

-

Brain tissue is weighed and homogenized in a suitable buffer to create a uniform suspension.

-

-

Bioanalysis:

-

The concentrations of SB-277011 in plasma and brain homogenate are determined using a sensitive and specific analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The brain-to-plasma (or blood) concentration ratio is calculated by dividing the concentration of SB-277011 in the brain tissue (ng/g) by its concentration in the plasma (ng/mL).

-

Visualizations

Pharmacokinetic Pathway

The following diagram illustrates the path of SB-277011 from systemic administration to its target site within the CNS.

Caption: Movement of SB-277011 from plasma across the BBB to its CNS target.

Experimental Workflow for Brain Penetration Analysis

This diagram outlines the typical experimental sequence for determining the brain-to-plasma ratio of SB-277011.

Caption: Standard workflow for a preclinical brain penetration study.

Targeted CNS Distribution Model

This diagram illustrates how SB-277011 distributes within the brain to areas with high expression of its target receptor.

Caption: Preferential distribution of SB-277011 to D3 receptor-rich brain regions.

References

- 1. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats [mdpi.com]

- 6. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist SB-277011 in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of SB-277011 Hydrochloride on Mesolimbic Dopamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-277011 hydrochloride is a potent and highly selective dopamine (B1211576) D3 receptor antagonist that has been instrumental in elucidating the role of the D3 receptor in the mesolimbic dopamine system. This system, originating in the ventral tegmental area (VTA) and projecting to limbic structures such as the nucleus accumbens (NAc), is critically involved in reward, motivation, and the pathophysiology of addiction. This technical guide provides a comprehensive overview of the pharmacological and physiological effects of SB-277011 on mesolimbic dopamine function. It includes a detailed summary of its receptor binding affinity, in vivo effects on dopamine release and neuronal activity, and its impact on addiction-related behaviors. Methodologies for key experimental procedures are detailed, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental application.

Pharmacological Profile of SB-277011

SB-277011 is characterized by its high affinity and selectivity for the dopamine D3 receptor over the D2 receptor and a wide range of other neurotransmitter receptors, ion channels, and enzymes.[1][2] This selectivity makes it a valuable tool for isolating the specific functions of the D3 receptor within the complex dopaminergic circuitry.

Receptor Binding and Functional Activity

Quantitative data from radioligand binding and functional assays underscore the potency and selectivity of SB-277011.

| Parameter | Receptor | Species | Value | Reference |

| pKi | D3 | Human | 7.95 - 8.0 | [1][2][3][4] |

| D3 | Rat | 7.97 | [1] | |

| D2 | Human | ~6.0 | [3][4] | |

| D2 | Rat | - | ||

| 5-HT1D | Human | 5.0 | [3][4] | |

| 5-HT1B | Human | <5.2 | [3][4] | |

| Selectivity (D3/D2) | - | Human | ~100-120 fold | [1][2] |

| - | Rat | ~80 fold | [1] | |

| pKb (Functional Assay) | D3 | Human | 8.3 | [2] |

Table 1: Receptor Binding Affinities (pKi) and Functional Potency (pKb) of SB-277011.

Effects on Mesolimbic Dopamine Neurotransmission

SB-277011 modulates mesolimbic dopamine neurotransmission primarily through its antagonist action at D3 autoreceptors, which are located on dopamine neuron terminals and cell bodies.

In Vivo Microdialysis and Voltammetry Studies

In vivo microdialysis and voltammetry studies in rodents have been pivotal in demonstrating the effects of SB-277011 on extracellular dopamine levels in the nucleus accumbens.

| Experimental Condition | Brain Region | Effect of SB-277011 | Key Findings | Reference |

| Basal Dopamine Levels | Nucleus Accumbens (Shell & Core) | No significant change in extracellular dopamine levels when administered alone.[1][5] | Indicates that at baseline, D3 receptor tone on dopamine release is minimal. | [1][5] |

| D3 Agonist Challenge (Quinelorane) | Nucleus Accumbens | Reversed the quinelorane-induced reduction of dopamine efflux.[2] | Confirms its antagonist activity at D3 autoreceptors that regulate dopamine release. | [2] |

| Cocaine Challenge | Nucleus Accumbens (Shell & Core) | Potentiated the cocaine-induced increase in extracellular dopamine.[1][5] | Suggests that D3 receptor blockade can enhance the neurochemical effects of psychostimulants. | [1][5] |

| Amphetamine Challenge (phMRI) | Nucleus Accumbens, Caudate Putamen, VTA, etc. | Potentiated the amphetamine-induced increase in relative cerebral blood volume (rCBV).[6] | Indicates a broader network-level enhancement of dopaminergic stimulation. | [6] |

Table 2: Effects of SB-277011 on Extracellular Dopamine in the Nucleus Accumbens.

In Vivo Electrophysiology Studies

Electrophysiological recordings from dopamine neurons in the ventral tegmental area (VTA) have revealed how SB-277011 impacts neuronal activity at the origin of the mesolimbic pathway.

| Administration Route & Duration | Parameter | Effect of SB-277011 (10 mg/kg, p.o.) | Reference |

| Acute (single dose) | Number of spontaneously active A10 (VTA) DA neurons | Significant increase compared to vehicle.[7] | |

| Firing pattern of spontaneously active A10 (VTA) DA neurons | Significant alteration, particularly at 3 and 10 mg/kg.[7] | ||

| Chronic (21 days) | Number of spontaneously active A10 (VTA) DA neurons | Significant decrease.[7] | |

| Acute (i.v.) | Firing rate and pattern of A10 (VTA) DA neurons | No significant alteration.[7] |

Table 3: Electrophysiological Effects of SB-277011 on VTA Dopamine Neurons.

Behavioral Effects Related to Mesolimbic Dopamine Function

The modulation of the mesolimbic dopamine system by SB-277011 translates into significant effects on behaviors associated with reward and addiction.

| Behavioral Paradigm | Drug of Abuse | Effect of SB-277011 | Key Findings | Reference |

| Self-Administration (Progressive Ratio) | Cocaine, Methamphetamine | Dose-dependently lowered the breakpoint for self-administration.[8][9] | Reduces the motivation to work for the drug reward. | [8][9] |

| Conditioned Place Preference (CPP) | Cocaine, Nicotine | Dose-dependently attenuated the expression of CPP.[10][11][12] | Blocks the rewarding effects of the drug as measured by place conditioning. | [10][11][12] |

| Reinstatement of Drug-Seeking | Cocaine (drug-, cue-, and stress-induced) | Dose-dependently attenuated reinstatement of cocaine-seeking behavior.[9][10][11] | Reduces relapse to drug-seeking triggered by various stimuli. | [9][10][11] |

| Methamphetamine (drug-induced) | Significantly inhibited methamphetamine-triggered reinstatement.[9] | |||

| Brain Stimulation Reward (BSR) | Cocaine, Nicotine | Blocked the enhancement of BSR by these drugs.[10][12] | Attenuates the reward-enhancing effects of psychostimulants. | [10][12] |

Table 4: Behavioral Effects of SB-277011 in Animal Models of Addiction.

Experimental Protocols

In Vivo Microdialysis in the Rat Nucleus Accumbens

This protocol is for monitoring extracellular dopamine levels in the nucleus accumbens of freely moving rats.

-

Surgical Implantation of Guide Cannula:

-

Anesthetize male Wistar or Sprague-Dawley rats (250-350g) with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).

-

Place the rat in a stereotaxic apparatus.

-

Implant a guide cannula (e.g., 20-gauge) aimed at the nucleus accumbens shell or core. Typical coordinates relative to bregma are: AP +1.2 to +1.7 mm, ML ±0.8 to ±1.2 mm, DV -5.8 to -6.0 mm from dura.[13][14]

-

Secure the cannula to the skull with dental cement and surgical screws.

-

Insert a dummy cannula to maintain patency and allow the animal to recover for at least 5-7 days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, gently restrain the rat and insert a microdialysis probe (e.g., 2-4 mm membrane length, 6-20 kDa MWCO) through the guide cannula.[13]

-

Place the rat in a microdialysis bowl and connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.[14]

-

Allow a stabilization period of at least 90-120 minutes.

-

Collect baseline dialysate samples every 10-20 minutes for at least one hour.

-

Administer SB-277011 (e.g., via i.p. injection) and/or a challenge drug (e.g., cocaine).

-

Continue collecting samples for the duration of the experiment.

-